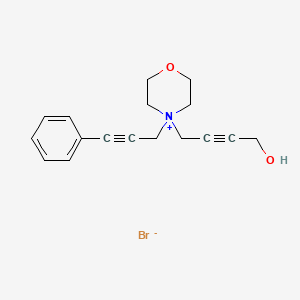
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with hydroxybutynyl and phenylpropynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide typically involves multi-step organic reactions. One possible route could involve the alkylation of morpholine with 4-hydroxybut-2-yne and 3-phenylprop-2-yne under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of the alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both hydroxy and phenyl groups could enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might be optimized to develop new drugs for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxybut-2-yn-1-yl)morpholine
- 4-(3-Phenylprop-2-yn-1-yl)morpholine
- 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)piperidine
Uniqueness
Compared to similar compounds, 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is unique due to the presence of both hydroxybutynyl and phenylpropynyl groups on the morpholine ring. This dual substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
671223-19-1 |
|---|---|
Molecular Formula |
C17H20BrNO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c19-14-5-4-10-18(12-15-20-16-13-18)11-6-9-17-7-2-1-3-8-17;/h1-3,7-8,19H,10-16H2;1H/q+1;/p-1 |
InChI Key |
BUWIZNBRWQRGRZ-UHFFFAOYSA-M |
Canonical SMILES |
C1COCC[N+]1(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
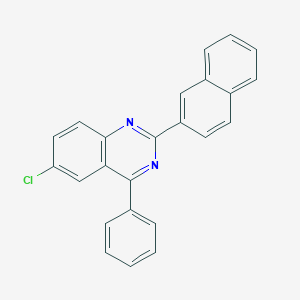

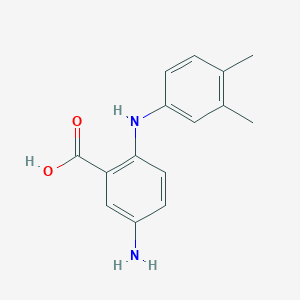
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

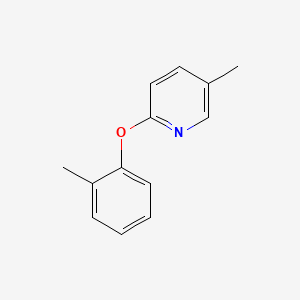
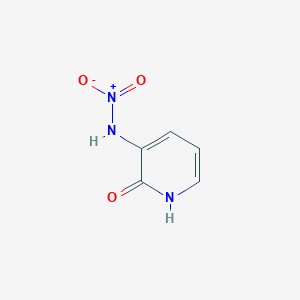
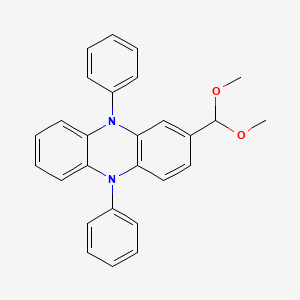
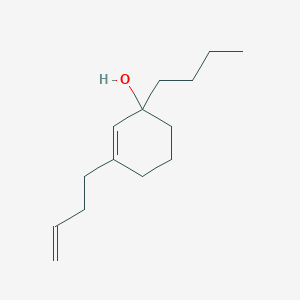
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
